Cas no 1803960-26-0 (5-(Difluoromethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxaldehyde)

5-(Difluoromethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 5-(Difluoromethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxaldehyde
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- インチ: 1S/C8H4F5NO3/c9-7(10)3-1-14-4(2-15)5(16)6(3)17-8(11,12)13/h1-2,7,16H
- InChIKey: NGDFTLXHQRWIBL-UHFFFAOYSA-N
- SMILES: FC(C1C=NC(C=O)=C(C=1OC(F)(F)F)O)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 272
- XLogP3: 2.6
- トポロジー分子極性表面積: 59.4
5-(Difluoromethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029094384-1g |
5-(Difluoromethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxaldehyde |
1803960-26-0 | 97% | 1g |
$1,579.40 | 2022-04-02 |
5-(Difluoromethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxaldehyde 関連文献
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5-(Difluoromethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxaldehydeに関する追加情報
5-(Difluoromethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxaldehyde: A Comprehensive Overview
The compound 5-(Difluoromethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxaldehyde (CAS No. 1803960-26-0) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyridine derivatives, which are known for their versatile chemical properties and wide-ranging applications.
Pyridine derivatives have been extensively studied due to their unique electronic properties and ability to act as both electron-deficient and electron-rich systems, depending on the substituents attached to the ring. In the case of 5-(Difluoromethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxaldehyde, the presence of multiple fluorinated groups introduces additional complexity and functionality to the molecule.
Recent studies have highlighted the importance of fluorinated pyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The difluoromethyl group at position 5 and the trifluoromethoxy group at position 4 contribute significantly to the molecule's electronic properties, making it a promising candidate for various biological assays.
The hydroxy group at position 3 adds hydrophilic character to the molecule, enhancing its solubility in polar solvents and potentially improving its bioavailability in pharmaceutical applications. Additionally, the carboxaldehyde group at position 2 provides a site for further functionalization, enabling the synthesis of more complex molecules with tailored properties.
Recent research has also explored the use of this compound in agrochemicals, where its ability to inhibit specific enzymes or pathways could lead to novel herbicides or fungicides. The fluorinated groups are particularly advantageous in this context, as they can enhance stability against metabolic degradation while maintaining efficacy.
In terms of synthesis, 5-(Difluoromethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxaldehyde can be prepared through a variety of routes, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired scale of production.
One notable advancement in the synthesis of this compound involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the substitution pattern on the pyridine ring. This approach has been optimized to achieve high yields and excellent regioselectivity, making it suitable for large-scale production.
The environmental impact of this compound is another area of active research. Given its potential use in agrochemicals and pharmaceuticals, understanding its degradation pathways and bioaccumulation potential is crucial for ensuring sustainable practices. Preliminary studies suggest that the fluorinated groups may influence these properties significantly.
In conclusion, 5-(Difluoromethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxaldehyde (CAS No. 1803960-26-0) is a versatile compound with promising applications across multiple industries. Its unique structure and functional groups make it an attractive target for further research and development, particularly in drug discovery and agrochemical innovation.
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